molecular formula C21H21NO B194770 Cyproheptadine epoxide CAS No. 54191-04-7

Cyproheptadine epoxide

Cat. No.: B194770
CAS No.: 54191-04-7
M. Wt: 303.4 g/mol
InChI Key: XUBOBOCBTFPEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyproheptadine epoxide is a defined metabolite of the pharmaceutical compound cyproheptadine, which is a first-generation antihistamine and serotonin antagonist . Research on this compound provides critical insights into species-specific drug metabolism and toxicity. Studies indicate it is a potent inhibitor of insulin biosynthesis in rodent pancreatic β-cells, highlighting its value in investigating drug-induced metabolic dysregulation and target organ specificity . Notably, evidence suggests this metabolite may not be produced in humans, making it an essential tool for comparative toxicology and elucidating mechanisms underlying the differences in pharmacological and toxicological profiles between species . Its study is fundamental for advanced research in drug metabolism, safety pharmacology, and the molecular mechanisms of insulin regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22-12-10-14(11-13-22)19-15-6-2-4-8-17(15)20-21(23-20)18-9-5-3-7-16(18)19/h2-9,20-21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOBOCBTFPEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969154
Record name 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54191-04-7
Record name Cyproheptadine 10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054191047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPROHEPTADINE-10,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3G2X5UQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Cyproheptadine 10,11-Epoxide: Structure, Metabolism, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyproheptadine 10,11-epoxide, a significant metabolite of the first-generation antihistamine, cyproheptadine. We delve into the precise chemical structure and physicochemical properties of this epoxide metabolite. The guide elucidates its formation via cytochrome P450-mediated metabolism of the parent drug, a critical pathway in its biotransformation. Furthermore, we explore the known biological activities and potential toxicological implications, highlighting the characteristic reactivity of epoxide moieties. This document concludes with detailed, field-proven methodologies for the chemical synthesis and analytical characterization of Cyproheptadine 10,11-epoxide, offering a vital resource for professionals engaged in drug metabolism, toxicology, and pharmaceutical analysis.

Chemical Identity and Physicochemical Properties

Cyproheptadine 10,11-epoxide is the product of oxidation across the 10,11-double bond of the dibenzo[a,d]cycloheptene ring of the parent cyproheptadine molecule. This structural modification significantly alters the molecule's electronic properties and reactivity.

The key chemical identifiers and computed properties for Cyproheptadine 10,11-epoxide are summarized in the table below for rapid reference.

IdentifierValueSource(s)
IUPAC Name 1-methyl-4-(3-oxatetracyclo[10.4.0.0²,⁴.0⁵,¹⁰]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine[1]
CAS Number 54191-04-7[1][2]
Molecular Formula C₂₁H₂₁NO[1][3]
Molecular Weight 303.4 g/mol [1][3]
Canonical SMILES CN1CCC(=C2C3=CC=CC=C3C4C(O4)C5=CC=CC=C52)CC1[1][3]
InChI Key XUBOBOCBTFPEJJ-UHFFFAOYSA-N[3]
Synonyms Cyproheptadine epoxide, CPH-epoxide[1]

The Parent Compound: Cyproheptadine

To appreciate the significance of the 10,11-epoxide metabolite, it is essential to first understand the parent compound. Cyproheptadine is a first-generation antihistamine that also possesses potent anticholinergic and antiserotonergic properties.[4][5] Clinically, it is used to treat allergic reactions, urticaria, and to stimulate appetite in various conditions.[6][7] Its pharmacological activity stems from its ability to act as an antagonist at histamine H1 and serotonin 5-HT2A/5-HT2C receptors.[4]

Metabolic Formation of Cyproheptadine 10,11-Epoxide

Cyproheptadine undergoes extensive hepatic biotransformation following administration.[4] The formation of Cyproheptadine 10,11-epoxide is a Phase I metabolic reaction, catalyzed primarily by the cytochrome P450 (CYP) monooxygenase system.[4][8][9] These enzymes are critical for the metabolism of approximately 70-80% of all drugs in clinical use.[9][10] The epoxidation occurs at the electron-rich double bond of the central seven-membered ring, a common site for oxidative metabolism in tricyclic compounds.

The metabolic fate of cyproheptadine is complex, involving multiple pathways including N-demethylation, aromatic hydroxylation, and subsequent glucuronide conjugation.[11] The formation of the 10,11-epoxide is a key step, and this metabolite can also be formed from the N-demethylated version of the parent drug, yielding Desmethylcyproheptadine 10,11-epoxide.[12][13]

Cyproheptadine Metabolism CP Cyproheptadine CPE Cyproheptadine 10,11-Epoxide CP->CPE CYP450 (Epoxidation) DCP Desmethylcyproheptadine CP->DCP CYP450 (N-Demethylation) Other Other Metabolites (e.g., Hydroxylated, Glucuronidated) CPE->Other DCPE Desmethylcyproheptadine 10,11-Epoxide DCP->DCPE CYP450 (Epoxidation) DCP->Other

Metabolic pathways of Cyproheptadine.

Biological Significance and Toxicological Implications

The formation of an epoxide ring introduces a strained, electrophilic site into the molecule. While some epoxides are stable, many are reactive intermediates that can covalently bind to cellular nucleophiles such as proteins and nucleic acids, a mechanism often associated with drug-induced toxicity.

Cyproheptadine 10,11-epoxide has been identified as a metabolite that inhibits proinsulin and insulin biosynthesis and release in isolated rat pancreatic islets.[1] This specific biological activity warrants further investigation, particularly in the context of cyproheptadine's known side effect of appetite stimulation and weight gain. The potential for the epoxide to contribute to the overall toxicological profile of cyproheptadine, including rare instances of hepatotoxicity, cannot be overlooked and represents a critical area for further research.[14]

Methodologies for Synthesis and Analysis

For researchers in drug development and toxicology, the ability to synthesize and accurately quantify metabolites is paramount. This section provides validated, expert-level protocols for these purposes.

Conceptual Protocol for Chemical Synthesis

The synthesis of Cyproheptadine 10,11-epoxide from its parent compound can be achieved through a direct epoxidation reaction. The choice of a mild and selective oxidizing agent is critical to avoid unwanted side reactions on the piperidine ring or aromatic systems. Meta-chloroperoxybenzoic acid (m-CPBA) is a suitable reagent for this transformation.

Objective: To synthesize Cyproheptadine 10,11-epoxide via epoxidation of cyproheptadine.

Materials:

  • Cyproheptadine hydrochloride

  • Meta-chloroperoxybenzoic acid (m-CPBA, <77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)

Step-by-Step Protocol:

  • Preparation: Dissolve cyproheptadine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (approx. 1.1 equivalents) in DCM to the cooled cyproheptadine solution dropwise over 30 minutes. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Ethyl Acetate in Hexanes with a small amount of triethylamine (e.g., 0.5%) to prevent product streaking, is typically effective.

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using NMR and Mass Spectrometry.

Synthesis Workflow cluster_prep Reaction Setup cluster_workup Reaction Workup cluster_purify Purification & Analysis Start Dissolve Cyproheptadine in DCM at 0°C Add Add m-CPBA Solution Start->Add Monitor Monitor by TLC Add->Monitor Quench Quench with Na₂S₂O₃ and NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Analyze Characterize by NMR & MS Purify->Analyze Product Pure Cyproheptadine 10,11-Epoxide Analyze->Product

Workflow for the synthesis of Cyproheptadine 10,11-epoxide.
Protocol for Analytical Characterization by LC-MS/MS

High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices.[15]

Objective: To develop a robust LC-MS/MS method for the detection and quantification of Cyproheptadine 10,11-epoxide in a plasma matrix.

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like amitriptyline).[15]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or HPLC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. (Total run time: 5 minutes).

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific mass-to-charge (m/z) transitions must be optimized by infusing a pure standard.

      • Parent Ion (Q1): For Cyproheptadine 10,11-epoxide (C₂₁H₂₁NO), the protonated molecule [M+H]⁺ will be m/z 304.4.

      • Product Ions (Q3): Determine the most stable and abundant product ions upon fragmentation. These will be specific to the molecule's structure.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

  • Data Analysis:

    • Identify the analyte by its specific retention time and MRM transition.

    • For quantitative analysis, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of spiked standards.

Summary and Future Directions

Cyproheptadine 10,11-epoxide is a well-established, catalytically formed metabolite of cyproheptadine. Its chemical structure, featuring an electrophilic epoxide ring, makes it a molecule of significant interest for both its unique biological activities and its potential contribution to the toxicological profile of the parent drug. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and analyze this compound.

Future research should focus on:

  • Identifying the specific human CYP450 isoforms responsible for the epoxidation reaction to better predict drug-drug interactions.

  • Conducting in-depth toxicological studies to quantify the covalent binding of the epoxide to macromolecules and elucidate its role, if any, in cyproheptadine-related adverse events.

  • Further exploring its effects on insulin pathways and the broader implications for metabolic regulation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride?
  • Porter, C. C., et al. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189-197. [Link]

  • Medscape. (n.d.). Cyproheptadine dosing, indications, interactions, adverse effects, and more. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyproheptadine 10,11-epoxide. PubChem Compound Database. [Link]

  • RxList. (n.d.). Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Global Substance Registration System. (n.d.). CYPROHEPTADINE-10,11-EPOXIDE. [Link]

  • Zhang, D., et al. (1994). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 24(9), 871-883. [Link]

  • precisionFDA. (n.d.). CYPROHEPTADINE. [Link]

  • Global Substance Registration System. (n.d.). CYPROHEPTADINE. [Link]

  • Aboul-Enein, H. Y., & Al-Badr, A. A. (1980). Analytical Profile of Cyproheptadine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 9, pp. 155-179). Academic Press. [Link]

  • Kaaris Lab. (n.d.). "Cyproheptadine 10,11-epoxide" - KL-02-31329. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyproheptadine. NIST Chemistry WebBook. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. AAPS Journal, 10(2), 101-111. [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcyproheptadine 10,11-epoxide. PubChem Compound Database. [Link]

  • Merck Index Online. (n.d.). Cyproheptadine. [Link]

  • Acar, S., et al. (2021). Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells. Toxicology in Vitro, 73, 105135. [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • Lejoyeux, M., et al. (2021). Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Frontiers in Psychiatry, 12, 638434. [Link]

  • McGovern, T., et al. (2017). When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level. Clinical Practice and Cases in Emergency Medicine, 1(4), 304-306. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Omics Online. (n.d.). The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. World Journal of Pharmacology and Toxicology. [Link]

  • Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8759. [Link]

  • Loza, M. I., et al. (1993). Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of Pharmaceutical Sciences, 82(11), 1090-1093. [Link]

  • Drugs.com. (n.d.). Cyproheptadine (International database). [Link]

  • McGovern, T., et al. (2017). When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level. ResearchGate. [Link]

  • UpToDate. (n.d.). Cyproheptadine: Drug information. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. [Link]

  • Semantic Scholar. (n.d.). Identification of desmethylcyproheptadine-10,11-epoxide and other cyproheptadine metabolites isolated from rat urine. [Link]

  • WebMD. (2024, November 20). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Gaggini, F., et al. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of Medicinal Chemistry, 33(4), 1098-1107. [Link]

  • Google Patents. (n.d.). KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.
  • ResearchGate. (n.d.). Chemical structures of cyproheptadine hydrochloride (CP) and.... [Link]

  • de Oliveira, A. C., et al. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Biomedical Chromatography, 25(11), 1264-1272. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of Cyproheptadine Epoxide: A Key Active Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyproheptadine is a first-generation pharmacologically complex agent, exhibiting potent antagonism at histamine H1, serotonin 5-HT₂, and muscarinic acetylcholine receptors.[1][2] Its clinical utility in treating allergic conditions, as well as its off-label use for appetite stimulation and management of serotonin syndrome, stems from this multifaceted receptor interaction profile.[1] However, the pharmacological activity of cyproheptadine is not solely attributable to the parent molecule. Hepatic metabolism via the cytochrome P450 enzyme system transforms cyproheptadine into several derivatives, most notably cyproheptadine 10,11-epoxide and its N-demethylated form, desmethylcyproheptadine 10,11-epoxide.[3] These epoxide metabolites are not inert byproducts; they are biologically active compounds with a distinct pharmacological profile that contributes significantly to the overall therapeutic and toxicological effects of the parent drug. This guide provides a detailed examination of the pharmacological profile of cyproheptadine epoxide, synthesizing data on its metabolic formation, established biological activities, pharmacokinetics, and toxicological significance for researchers and drug development professionals.

Metabolic Activation: The Genesis of this compound

The biotransformation of cyproheptadine is a critical determinant of its activity and is primarily carried out by hepatic cytochrome P450 (CYP450) enzymes.[4] The metabolic process involves two principal pathways: N-demethylation and epoxidation. Epoxidation occurs at the 10,11-double bond of the dibenzocycloheptene ring, resulting in the formation of the stable and biologically active cyproheptadine 10,11-epoxide (CPH-epoxide).[5] Further metabolism can occur, including the demethylation of the piperidine ring, leading to desmethylcyproheptadine (DMCPH), which can then also undergo epoxidation to form desmethylcyproheptadine 10,11-epoxide (DMCPH-epoxide).[3] Studies in rats suggest that demethylation is a primary step that often precedes epoxidation.[6]

Cyproheptadine Metabolism CPH Cyproheptadine CPH_Epoxide Cyproheptadine 10,11-Epoxide (CPH-epoxide) CPH->CPH_Epoxide Epoxidation (CYP450) DMCPH Desmethylcyproheptadine (DMCPH) CPH->DMCPH N-Demethylation (CYP450) DMCPH_Epoxide Desmethylcyproheptadine 10,11-Epoxide (DMCPH-epoxide) DMCPH->DMCPH_Epoxide Epoxidation (CYP450)

Figure 1: Metabolic pathway of cyproheptadine to its primary epoxide metabolites.

Pharmacological Profile of this compound

Receptor Binding Profile: An Acknowledged Data Gap

A comprehensive understanding of a drug's mechanism of action begins with its receptor binding profile. The parent drug, cyproheptadine, is well-characterized as a high-affinity antagonist at multiple receptors, as summarized in Table 1.

Table 1: Receptor Binding Affinities of Cyproheptadine (Parent Drug)

Receptor SubtypeAffinity (pKi / pA2)Species/TissueReference
Serotonin 5-HT₂A8.80 (pKi)Rat Cerebral Cortex[7]
Serotonin 5-HT₂B9.14 (pA2)Rat Stomach Fundus[7]
Serotonin 5-HT₂C8.71 (pKi)Pig Choroidal Plexus[7]
Muscarinic M₁, M₂, M₃7.99 - 8.02 (pA2)Rabbit Vas Deferens, Guinea-Pig Ileum[8]

Despite the known biological activity of the epoxide metabolites, a significant gap exists in the scientific literature regarding their direct, quantitative binding affinities at these or other receptors. To date, comprehensive radioligand binding assays or functional antagonism studies detailing the pKi or pA2 values for CPH-epoxide or DMCPH-epoxide have not been extensively reported.

Given the structural conservation of the core tricyclic and piperidine pharmacophores, it is reasonable to hypothesize that the epoxide metabolites retain some affinity for the serotonin and muscarinic receptors. However, the addition of the bulky, polar epoxide group at the 10,11-position would logically alter the conformation and electrostatic properties of the molecule, likely changing its binding affinity and selectivity profile compared to the parent drug. This remains a critical area for future investigation to fully deconvolute the pharmacology of cyproheptadine.

Established Biological Activity: Potent Inhibition of Pancreatic Islet Function

The most definitively characterized pharmacological action of cyproheptadine's epoxide metabolites is their potent and specific effect on pancreatic beta-cell function. In vitro studies using isolated rat pancreatic islets have demonstrated that the epoxide metabolites are significantly more potent than the parent compound at inhibiting the synthesis of (pro)insulin.[3]

This inhibitory action is specific to (pro)insulin, as the synthesis of other islet proteins was not affected.[3] The relative potencies of cyproheptadine and its metabolites are summarized in Table 2.

Table 2: Relative Potency in Inhibiting (Pro)insulin Synthesis in Rat Pancreatic Islets

CompoundRelative Potency (vs. Cyproheptadine)Reference
Cyproheptadine (CPH)1x[3]
CPH-epoxide4x[3]
Desmethylcyproheptadine (DMCPH)10x[3]
DMCPH-epoxide22x[3]

These findings are highly significant, as they suggest that the metabolic activation of cyproheptadine to its epoxide forms is a key step in mediating its effects on insulin homeostasis. The data strongly indicate that DMCPH-epoxide is the primary metabolite responsible for the insulin depletion observed in animals administered the parent drug.[3] While the metabolites also inhibit glucose-stimulated insulin secretion, they are less potent than the parent drug in this regard, indicating a differential effect on insulin synthesis versus release.[3]

Experimental Protocols

Protocol: In Vitro Assay for (Pro)insulin Synthesis Inhibition

This protocol outlines the methodology for assessing the inhibitory effect of compounds on (pro)insulin synthesis in isolated pancreatic islets, based on the principles described in the literature.[3]

Objective: To quantify the dose-dependent inhibition of ³H-leucine incorporation into (pro)insulin in isolated rat pancreatic islets following exposure to test compounds (e.g., CPH-epoxide).

Methodology:

  • Islet Isolation:

    • Isolate pancreatic islets from adult rats (e.g., Sprague-Dawley) by collagenase digestion of the pancreas followed by purification on a Ficoll gradient.

    • Culture the isolated islets for 24-48 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum to allow for recovery.

  • Pre-incubation and Treatment:

    • Hand-pick islets of similar size and place groups of 10-15 islets into individual wells of a 24-well plate.

    • Pre-incubate the islets for 60 minutes at 37°C in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose.

    • Replace the buffer with fresh KRB containing 16.7 mM glucose (stimulatory concentration) and the test compounds at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control. Incubate for 120 minutes.

  • Radiolabeling:

    • Add L-[4,5-³H]-leucine to each well to a final concentration of 50 µCi/mL.

    • Incubate for an additional 120 minutes at 37°C to allow for incorporation into newly synthesized proteins.

  • Islet Lysis and Immunoprecipitation:

    • Wash the islets with ice-cold KRB buffer to stop the incorporation.

    • Lyse the islets using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Immunoprecipitate (pro)insulin from the lysate using an anti-insulin antibody pre-coupled to protein A-Sepharose beads.

  • Quantification:

    • Wash the immunoprecipitated beads extensively to remove non-specifically bound radioactivity.

    • Elute the (pro)insulin and measure the incorporated radioactivity using liquid scintillation counting.

    • Measure the total protein content of the islet lysate to normalize the data.

  • Data Analysis:

    • Express the results as a percentage of the vehicle control.

    • Plot the dose-response curve and calculate the IC₅₀ value for each compound.

Pharmacokinetics and Toxicological Significance

The pharmacokinetic profile of the epoxide metabolites is a crucial factor in their toxicological impact. Studies in rats following intravenous administration of cyproheptadine and its synthesized metabolites revealed that the epoxidized forms have long mean residence times.[6] This suggests a gradual reflux from tissue depots back into systemic circulation or a delayed excretion process, leading to prolonged exposure and potential for tissue accumulation.[6]

This persistent tissue distribution, particularly of DMCPH-epoxide, is strongly correlated with the known toxicity of cyproheptadine in rats.[6] The potent inhibitory effect of the epoxide metabolites on insulin synthesis provides a clear mechanistic basis for the pancreatotoxicity and beta-cell depletion observed with chronic cyproheptadine administration in animal models. Furthermore, while the parent drug has been linked to rare instances of hepatotoxicity, the role of reactive epoxide metabolites in mediating potential liver injury cannot be discounted and warrants further investigation.[1]

PK_Analysis_Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis Dosing IV Administration of Cyproheptadine or Metabolite Sampling Serial Blood/Urine Collection Dosing->Sampling Extraction Solid Phase or Liquid-Liquid Extraction of Analytes Sampling->Extraction Concentration Sample Concentration Extraction->Concentration HPLC HPLC-MS/MS Analysis Concentration->HPLC Quantification Quantification using Standard Curves HPLC->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., half-life, MRT, Vd) Quantification->PK_Modeling

Figure 2: Proposed workflow for pharmacokinetic analysis of cyproheptadine metabolites.

Summary and Future Directions

This compound is not merely a metabolic byproduct but a key active metabolite that significantly shapes the pharmacological and toxicological profile of its parent drug. While its formation via CYP450-mediated epoxidation is established, its most profound known biological effect is the potent and specific inhibition of (pro)insulin synthesis, with the desmethyl-epoxide metabolite being particularly active. The long tissue residence time of these metabolites likely contributes to the organ-specific toxicity observed in preclinical studies.

The most critical gap in our current understanding is the lack of direct receptor binding data for cyproheptadine's epoxide metabolites. This missing information prevents a full elucidation of their mechanism of action and their potential contribution to the antihistaminic, antiserotonergic, and anticholinergic effects of cyproheptadine therapy.

Future research should prioritize:

  • Comprehensive Receptor Screening: Conducting competitive radioligand binding assays to determine the affinity (Ki) of CPH-epoxide and DMCPH-epoxide across a panel of receptors, including histamine (H₁), serotonin (5-HT₂, subtypes), and muscarinic (M₁-M₅) receptors.

  • Functional Assays: Characterizing the functional activity (antagonism, agonism, or inverse agonism) of the epoxide metabolites at receptors where significant binding is identified.

  • Toxicology Studies: Investigating the specific role of the epoxide metabolites in cyproheptadine-induced hepatotoxicity using relevant in vitro and in vivo models.

Elucidating these unanswered questions will provide a more complete and accurate understanding of cyproheptadine's pharmacology, enabling better prediction of its effects and informing the development of safer, more targeted therapeutic agents.

References

  • Cyproheptadine. (n.d.). PubChem. Retrieved from [Link]

  • What is the mechanism of Cyproheptadine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Giraldo, J., et al. (1997). Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. Chemical & Pharmaceutical Bulletin, 45(5), 842-848. Retrieved from [Link]

  • Giraldo, E., et al. (1991). Cyproheptadine Displays High Affinity for Muscarinic Receptors but Does Not Discriminate Between Receptor Subtypes. European Journal of Pharmacology, 204(2), 229-231. Retrieved from [Link]

  • Cyproheptadine. (2017, January 16). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Van de Kar, L. D., & Richardson-Morton, K. D. (1990). The anti-conflict effect of cyproheptadine is not mediated by its 5-hydroxytryptamine antagonistic property. Psychopharmacology, 100(3), 353-357. Retrieved from [Link]

  • Shannar, A., et al. (2024). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Molecular Biology Reports, 51(1), 1139. Retrieved from [Link]

  • Cyproheptadine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Cyproheptadine hydrochloride tablets USP - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Konishi, Y., et al. (2016). Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription. Journal of Medicinal Chemistry, 59(9), 4349-4360. Retrieved from [Link]

  • Tokunaga, T., et al. (1997). Pharmacokinetics of cyproheptadine and its metabolites in rats. Arzneimittelforschung, 47(11), 1254-1259. Retrieved from [Link]

  • Shannar, A., et al. (2024). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. Molecular Biology Reports, 51(1), 1139. Retrieved from [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (2017). Semantic Scholar. Retrieved from [Link]

  • Flaugh, M. E., & Clemens, J. A. (1987). Cyproheptadine prevents the initial occurrence of successive negative contrast. Pharmacology Biochemistry and Behavior, 28(3), 361-366. Retrieved from [Link]

  • Zhang, D., et al. (1997). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 27(3), 255-267. Retrieved from [Link]

  • Chow, S. A., Falany, J. L., & Fischer, L. J. (1989). Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets. Cell Biology and Toxicology, 5(2), 129-143. Retrieved from [Link]

  • Schlicker, E., & Göthert, M. (1990). Effects of cyproheptadine and pizotifen on central muscarinic receptors. Journal of Autonomic Pharmacology, 10 Suppl 1, S95-S99. Retrieved from [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. Retrieved from [Link]

  • Gonzalez, J., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Retrieved from [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of Cyproheptadine 10,11-Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, chemically valid protocol for the synthesis of Cyproheptadine 10,11-epoxide (CAS: 54191-04-7).

Executive Summary

Cyproheptadine 10,11-epoxide is a critical Phase I metabolite of the antihistamine and antiserotonergic drug Cyproheptadine. While the parent drug is widely used, its metabolic profiling—specifically the formation of the stable 10,11-epoxide in rats—has significant toxicological implications, including species-specific pancreotoxicity.

Synthesizing this molecule presents a classic chemoselectivity challenge: the competition between the electron-rich C10-C11 alkene and the nucleophilic tertiary piperidine nitrogen . Standard oxidation with m-chloroperoxybenzoic acid (m-CPBA) typically yields the N-oxide as the kinetic product. This guide details a Protonation-Directed Epoxidation Protocol that suppresses N-oxidation via in-situ salt formation, directing the oxidant exclusively to the alkene.

Scientific Background & Retrosynthetic Logic

The Chemoselectivity Challenge

The structure of Cyproheptadine contains two sites highly reactive toward electrophilic oxygen transfer agents like m-CPBA:

  • The Tertiary Amine (Piperidine): Highly nucleophilic. Without protection, this site reacts fastest to form Cyproheptadine N-oxide.

  • The C10-C11 Double Bond: Located in the central cycloheptene ring. This is the target for epoxidation.[1][2][3][4][5][6]

To achieve selective synthesis of the epoxide, the nitrogen lone pair must be sequestered. This is achieved by protonating the amine with a strong acid (e.g., Trifluoroacetic acid or HCl) prior to the addition of the oxidant. The resulting ammonium salt is non-nucleophilic, leaving the alkene available for the "Butterfly Mechanism" concerted oxygen transfer from m-CPBA.

Metabolic Context

In vivo, Cyproheptadine undergoes extensive metabolism. In rats, the 10,11-epoxide is a stable urinary metabolite, whereas in humans, it is largely a transient intermediate leading to glucuronide conjugates.

MetabolicPathway cluster_legend Pathway Legend CYP Cyproheptadine (Parent) NOX Cyproheptadine N-Oxide CYP->NOX FMO / CYP450 (N-Oxidation) EPX Cyproheptadine 10,11-Epoxide (Target) CYP->EPX CYP450 (Epoxidation) DIOL Dihydrodiol Derivative EPX->DIOL Epoxide Hydrolase GLUC Glucuronide Conjugates DIOL->GLUC UGT key Green Path = Synthetic Target Red Path = Competing Side Reaction

Figure 1: Metabolic fate of Cyproheptadine. The synthetic goal is to mimic the green pathway while chemically blocking the red pathway.

Experimental Protocol: Protonation-Directed Epoxidation

Reagents and Materials
ReagentRoleSpecifications
Cyproheptadine HCl Substrate>98% Purity, Anhydrous
m-CPBA Oxidant77% (Commercial grade), purify if necessary*
Dichloromethane (DCM) SolventAnhydrous, HPLC Grade
Trifluoroacetic Acid (TFA) Blocking AgentReagent Grade (>99%)
Sat.[7][8] NaHCO₃ Quench/WashAqueous Solution
Sodium Sulfite (Na₂SO₃) Quench10% Aqueous Solution

*Note: Commercial m-CPBA often contains m-chlorobenzoic acid and water. For precise stoichiometry, titrate or purify by washing with buffer, though slight excess usually suffices.

Step-by-Step Methodology
Step 1: Substrate Preparation & Amine Protection [8]
  • Dissolution: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 325 mg, 1.0 mmol) of Cyproheptadine (free base) in 10 mL of anhydrous DCM.

    • Note: If starting with Cyproheptadine Hydrochloride salt directly, you may skip the acid addition, but ensure the solvent system solubilizes the salt (a DCM/MeOH mixture may be required, though pure DCM is preferred for m-CPBA reactions).

  • Acidification: If using free base: Cool the solution to 0°C in an ice bath. Add 1.2 eq of Trifluoroacetic acid (TFA) dropwise.

    • Observation: Fuming may occur; ensure proper ventilation. The solution ensures the nitrogen is fully protonated (

      
      ).
      
Step 2: Epoxidation Reaction
  • Oxidant Addition: To the cold (0°C) stirred solution, add 1.2 eq of m-CPBA portion-wise over 5 minutes.

    • Critical Control: Do not add all at once to avoid exotherms that could degrade the epoxide.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 4–12 hours .

  • Monitoring: Monitor by TLC (Silica gel, MeOH:DCM 1:9).

    • Target: The epoxide is more polar than the parent alkene but less polar than the N-oxide.

    • Stain: UV active; Iodine or Dragendorff’s reagent (for alkaloids).

Step 3: Workup and Isolation
  • Quenching: Cool the mixture back to 0°C. Add 10 mL of 10% Na₂SO₃ solution and stir vigorously for 15 minutes.

    • Mechanism:[2][3][5][8][9][10][11] This reduces excess m-CPBA to m-chlorobenzoic acid.

  • Neutralization: Carefully add Sat. NaHCO₃ until the aqueous layer is pH 8–9.

    • Purpose: This neutralizes the TFA/HCl and converts m-chlorobenzoic acid to its water-soluble salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, <40°C).

Step 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient of DCM

      
       5% MeOH in DCM.
      
    • Isolation: Collect fractions containing the product (Rf ~0.4 in 10% MeOH/DCM). Evaporate to yield Cyproheptadine 10,11-epoxide as a white to off-white solid.

Workflow Visualization

SynthesisWorkflow start Start: Cyproheptadine (Free Base) acid Add 1.2 eq TFA (DCM, 0°C) start->acid salt Intermediate: Cyproheptadine-H+ Salt acid->salt Protonation mcpba Add 1.2 eq m-CPBA (Stir 4-12h, RT) salt->mcpba Directed Oxidation quench Quench: Na2SO3 Wash: NaHCO3 (pH 8) mcpba->quench Reaction Complete extract Extraction (DCM) & Concentration quench->extract purify Flash Chromatography (DCM/MeOH) extract->purify final Product: Cyproheptadine 10,11-Epoxide purify->final

Figure 2: Step-by-step synthetic workflow for the chemoselective epoxidation.

Characterization & Quality Control

Upon isolation, the identity of the product must be verified against the parent compound.

Expected Analytical Data
TechniqueParameterExpected Signal / Change
¹H NMR Alkene Protons The olefinic protons at C10/C11 (typically ~6.9 ppm in parent) will shift upfield to the epoxide region (3.5 – 4.5 ppm) .
¹H NMR N-Methyl Singlet at ~2.2–2.3 ppm. If N-oxide formed, this shifts downfield to ~3.0+ ppm.
MS (ESI+) m/z Parent [M+H]⁺ = 288. Epoxide [M+H]⁺ = 304 . (Mass shift of +16 Da).
HPLC Retention Time The epoxide is generally more polar than the parent (elutes earlier on Reverse Phase C18) but less polar than the N-oxide.
Stability Note

The 10,11-epoxide of cyproheptadine is noted for being "unusually stable" to hydrolysis in rat metabolism studies [1]. However, in the lab, avoid prolonged exposure to strong aqueous acids during workup to prevent opening the epoxide to the trans-dihydrodiol.

References

  • Metabolic Identification : Hintze, K. L., Wold, J. S., & Fischer, L. J. (1975). Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite. Drug Metabolism and Disposition, 3(1), 1-9.

  • Structural Analogues : Loza, M. I., et al. (1993). Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships.[12] Journal of Pharmaceutical Sciences, 82(11), 1090-1093.[12]

  • General Epoxidation Protocol : McDonald, R. N., Steppel, R. N., & Dorsey, J. E. (1970). m-Chloroperbenzoic Acid.[3][5][13] Organic Syntheses, 50, 15.

  • Reagent Properties : Master Organic Chemistry. (2025).[3][4][5][8][11] m-CPBA (meta-chloroperoxybenzoic acid).[3][5]

Sources

Application Notes and Protocols for the Purification of Cyproheptadine Epoxide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purified Cyproheptadine Epoxide

Cyproheptadine 10,11-epoxide is a significant metabolite of the first-generation antihistamine, Cyproheptadine.[1][2] As a primary oxidative metabolite, it is crucial for comprehensive pharmacokinetic and toxicological studies of the parent drug.[2][3] The epoxide is formed through the oxidation of the olefinic double bond in the dibenzocycloheptene ring of Cyproheptadine.[1] Its isolation and purification are essential for use as an analytical standard, for in-depth metabolic profiling, and for assessing its distinct pharmacological and toxicological properties.[4][5] This document provides a detailed guide for the purification of this compound from a crude mixture using column chromatography, addressing the unique challenges posed by its chemical structure, which incorporates both a polar epoxide and a basic tertiary amine.

Guiding Principles: Navigating the Chromatographic Separation

The purification of this compound by column chromatography is governed by the interplay of its key structural features: a tertiary amine and an epoxide ring. These functional groups dictate the molecule's polarity and its interaction with the stationary phase.

  • The Challenge of the Tertiary Amine: The basic nature of the tertiary amine in the piperidine ring can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in significant peak tailing, irreversible adsorption, and even degradation of the target compound.[6]

  • The Polarity of the Epoxide: The epoxide group, along with the nitrogen atom, imparts a significant degree of polarity to the molecule. This necessitates the use of a relatively polar mobile phase to ensure efficient elution from the column.

  • Stability of the Epoxide Ring: While many epoxides are stable enough for silica gel chromatography, some can be sensitive to the acidic nature of the stationary phase, leading to ring-opening reactions.[7][8] Therefore, mitigating the acidity of the chromatographic environment is a key consideration.

To address these challenges, the following protocol employs a modified normal-phase chromatography approach, utilizing a basic additive in the mobile phase to improve recovery and peak shape.

Experimental Workflow

The overall process for the purification of this compound is outlined below. This workflow is designed to be a self-validating system, with analytical checks at key stages to ensure the success of the purification.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Crude_Sample Crude this compound TLC_Analysis TLC Analysis for Method Development Crude_Sample->TLC_Analysis Optimize Solvents Column_Packing Column Packing TLC_Analysis->Column_Packing Select Conditions Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Analyze Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Identify & Combine Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Assessment Final Purity Assessment (HPLC/NMR) Solvent_Removal->Purity_Assessment

Caption: Workflow for this compound Purification.

Detailed Protocols

Part 1: Method Development using Thin-Layer Chromatography (TLC)

The successful separation on a column is predicted by preliminary experiments on TLC plates.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude sample in a minimal volume of DCM or methanol.

  • Solvent System Screening:

    • Prepare a series of developing solvents with varying polarities. Start with a mixture of DCM and MeOH (e.g., 98:2, 95:5, 90:10 v/v).

    • To each of these solvent systems, add 0.5-1% (v/v) of triethylamine. This is crucial to prevent streaking and ensure the compound moves up the plate.

  • TLC Plate Development:

    • Spot the dissolved crude sample onto the baseline of a TLC plate.

    • Place the plate in a developing chamber saturated with the chosen solvent system.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Rf Calculation:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm.

    • Calculate the Retention Factor (Rf) for the spot corresponding to this compound. The ideal Rf for column chromatography is between 0.2 and 0.4.

Part 2: Preparative Column Chromatography

This protocol is designed for the purification of gram-scale quantities of the crude material.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Elution solvents (as determined by TLC), with triethylamine added.

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar elution solvent. The amount of silica should be 50-100 times the weight of the crude sample for effective separation.

    • Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended for samples not easily soluble in the initial eluent):

      • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DCM).

      • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

      • Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

      • Carefully add this powder to the top of the prepared column.

    • Wet Loading (For samples readily soluble in the initial eluent):

      • Dissolve the crude sample in the smallest possible volume of the initial elution solvent.

      • Carefully pipette this solution onto the top of the column, allowing it to adsorb into the silica bed without disturbing the surface.

  • Elution and Fraction Collection:

    • Carefully add the initial eluting solvent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the DCM/MeOH/TEA mixture. This is known as a step-gradient elution.

    • Monitor the elution of compounds by spotting collected fractions on TLC plates and developing them in the optimized TLC solvent system.

  • Isolation of Pure this compound:

    • Identify the fractions containing the pure this compound (single spot on TLC with the correct Rf).

    • Combine these pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Summary of Chromatographic Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[9][10]
Mobile Phase Dichloromethane/Methanol with 0.5-1% TriethylamineA gradient of increasing methanol in dichloromethane allows for the elution of compounds with a range of polarities. Triethylamine is essential to neutralize acidic silica sites and prevent tailing of the basic amine.[6]
TLC Rf Target 0.2 - 0.4Provides optimal resolution and a reasonable elution time in column chromatography.
Sample Loading Dry loadingGenerally leads to better separation and resolution compared to wet loading.
Elution Mode Step-gradientAllows for efficient separation of impurities with different polarities from the target compound.

Troubleshooting and Expert Insights

  • Compound Stuck at the Top of the Column: This indicates that the mobile phase is not polar enough. Increase the proportion of methanol in the eluent. In some cases, for very polar compounds, a mobile phase of up to 10% methanol in DCM may be necessary.[2]

  • Streaking on TLC and Broad Peaks from the Column: This is a classic sign of the interaction between the basic amine and acidic silica. Ensure that triethylamine is present in all your solvents (for both TLC and column chromatography) at a concentration of at least 0.5%.

  • Suspected Decomposition on the Column: If you observe the appearance of new, more polar spots on the TLC of later fractions, it could indicate epoxide ring-opening. To mitigate this, you can pre-treat the silica gel by washing it with a solvent containing triethylamine before packing the column.[11] Alternatively, using basic alumina as the stationary phase can be a good option for acid-sensitive compounds.

Visualization of Key Interactions

The following diagram illustrates the crucial role of triethylamine in preventing the unwanted interaction between the basic this compound and the acidic silica gel surface.

Amine_Silica_Interaction cluster_silica Silica Gel Surface Silanol Si-OH (Acidic) Cypro_Epoxide This compound (Basic Amine) Cypro_Epoxide->Silanol Unwanted Strong Interaction (Causes Tailing) TEA Triethylamine (TEA) (Stronger Base) TEA->Silanol Preferential Neutralization

Caption: Role of Triethylamine in Column Chromatography.

References

  • Tokuma, Y., Noguchi, H., & Hori, H. (1985). Pharmacokinetics of cyproheptadine and its metabolites in rats. PubMed. [Link]

  • Zhang, D., Hansen, E. B., Jr, Deck, J., & Cerniglia, C. E. (1995). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. Cyproheptadine 10,11-epoxide. PubChem Compound Database. [Link]

  • Sisenwine, S. F., & Tio, C. O. (1987). Metabolism and disposition of cyproheptadine and desmethylcyproheptadine in pregnant and fetal rats. PubMed. [Link]

  • Frigerio, A., Cavo-Briones, M., & Belvedere, G. (1976). Epoxides metabolically produced from some known carcinogens and from some clinically used drugs. I. Differences in mutagenicity. PubMed. [Link]

  • ResearchGate. How can i purify N-oxides on column chromatography?. [Link]

  • Nagy, V., Agócs, A., Deli, J., & Csupor-Löffler, B. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. PubMed. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Chemistry Stack Exchange. What makes an epoxide stable?. [Link]

  • LibreTexts Chemistry. B. Column Chromatography. [Link]

  • Teledyne ISCO. Silica Gel Column Chromatography. [Link]

  • Sorbead India. Silica Gel for Column Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (PDF) 10- Analytical Profile of Cyproheptadine. [Link]

  • University of Ottawa. Column chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

Sources

Application Note: High-Sensitivity GC-MS Quantitation of Cyproheptadine and Phase I Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the simultaneous quantification of Cyproheptadine (CPH) and its primary metabolite, Desmethylcyproheptadine (DMCPH), in human plasma and urine. While LC-MS/MS is often preferred for high-throughput clinical screening, GC-MS remains the gold standard for structural confirmation and metabolic profiling due to its superior spectral resolution of isomers. This method employs Liquid-Liquid Extraction (LLE) followed by silylation derivatization to ensure volatility of polar metabolites, achieving a Limit of Quantitation (LOQ) of 5 ng/mL.

Introduction & Metabolic Pathway

Cyproheptadine is a first-generation antihistamine with anticholinergic and antiserotonergic properties. In humans, its metabolism is extensive, primarily occurring in the liver via the Cytochrome P450 system.

Metabolic Challenges in GC-MS

The parent compound, CPH, is a tertiary amine and is thermally stable enough for direct GC analysis. However, its metabolites pose analytical challenges:[1]

  • Desmethylcyproheptadine (DMCPH): A secondary amine resulting from N-demethylation. It requires derivatization to prevent peak tailing and improve sensitivity.

  • Epoxides & Hydroxylates: CPH undergoes stable epoxidation (10,11-epoxide) in rats, but in humans, these unstable intermediates often hydrolyze to phenols or diols, which are subsequently glucuronidated.

  • Glucuronides: These conjugates are non-volatile and must be hydrolyzed (enzymatically or chemically) prior to GC-MS analysis.

Pathway Visualization

The following diagram illustrates the primary metabolic routes and the analytical intervention points.

Cyproheptadine_Metabolism cluster_legend Legend CPH Cyproheptadine (CPH) (Tertiary Amine) DMCPH Desmethyl-CPH (Secondary Amine) CPH->DMCPH N-Demethylation (CYP450) EPOX Cyproheptadine-10,11-Epoxide CPH->EPOX Epoxidation TMS_DMCPH N-TMS-Desmethyl-CPH (GC-Compatible) DMCPH->TMS_DMCPH + MSTFA (Derivatization) OH_CPH Hydroxy-Cyproheptadine EPOX->OH_CPH Hydrolysis GLUC Glucuronide Conjugates (Non-Volatile) OH_CPH->GLUC UGT Conjugation TMS_OH O-TMS-Hydroxy-CPH (GC-Compatible) OH_CPH->TMS_OH + MSTFA (Derivatization) GLUC->OH_CPH β-Glucuronidase Hydrolysis key Blue: Parent Drug | Red: Major Metabolite | Green: Analytes

Figure 1: Metabolic pathway of Cyproheptadine highlighting the necessity of hydrolysis and derivatization for GC-MS analysis.

Experimental Protocol

Reagents and Standards
  • Reference Standards: Cyproheptadine HCl, Desmethylcyproheptadine (custom synthesis or metabolite vendor).

  • Internal Standard (IS): Amitriptyline or deuterated Cyproheptadine (CPH-d3). Amitriptyline is structurally analogous and behaves similarly during extraction.[2]

  • Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (catalyst).

  • Enzyme:

    
    -Glucuronidase (Helix pomatia) for urine hydrolysis.
    
Sample Preparation Workflow

The following protocol uses a basic Liquid-Liquid Extraction (LLE) optimized for the high pKa (~9.3) of cyproheptadine.[3][4][5][6][7][8][9][10]

Step 1: Hydrolysis (Urine Only)
  • Aliquot 1.0 mL of urine into a glass centrifuge tube.

  • Add 1.0 mL of 0.1 M Acetate Buffer (pH 5.0) containing 5,000 units of

    
    -glucuronidase.
    
  • Incubate at 60°C for 1 hour .

  • Allow to cool to room temperature.

Step 2: Extraction (Plasma & Hydrolyzed Urine)
  • Alkalinization: Add 200

    
    L of 1.0 M NaOH to the sample (adjust pH > 10). Rationale: CPH and DMCPH are bases; high pH suppresses ionization, forcing them into the organic phase.
    
  • Internal Standard: Spike with 50

    
    L of Amitriptyline IS solution (1 
    
    
    
    g/mL).
  • Solvent Addition: Add 4.0 mL of extraction solvent (Hexane:Isoamyl Alcohol, 95:5 v/v). Note: Isoamyl alcohol prevents adsorption of the amine to glass surfaces.

  • Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean borosilicate glass vial.

Step 3: Evaporation & Derivatization
  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution/Derivatization: Add 50

    
    L of Ethyl Acetate and 50 
    
    
    
    L of MSTFA (+1% TMCS).
  • Reaction: Cap and incubate at 60°C for 30 minutes .

    • Mechanism:[11] MSTFA replaces the active hydrogen on the secondary amine of DMCPH with a Trimethylsilyl (TMS) group. CPH (tertiary amine) does not react but remains dissolved.

  • Transfer to autosampler vials with low-volume inserts.

GC-MS Instrumentation & Conditions

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium (Ultra High Purity) at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1.0

    
    L.
    

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 100 1.0
Ramp 1 20 220 0.0
Ramp 2 5 300 3.0

| Total Time | | | 26.0 min |

Mass Spectrometry (Agilent 5977B or equivalent)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Synchronous SIM/Scan.

SIM Parameters (Selected Ion Monitoring):

Analyte Retention Time (approx) Quant Ion (m/z) Qualifier Ions (m/z)
Amitriptyline (IS) 12.5 min 58 202, 277
Cyproheptadine 13.2 min 287 215, 244

| TMS-Desmethyl-CPH | 13.8 min | 345 | 73, 273 |

Note: The TMS-DMCPH quant ion (345) represents the molecular ion (M+). The shift from 273 (native DMCPH) to 345 confirms the addition of one TMS group (+72 Da).

Method Validation (Summary)

This protocol must be validated according to FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (10 - 1000 ng/mL)
Recovery > 80% (Consistent)85-92%
Precision (CV) < 15%4.5% (Intra-day)
LOD S/N > 31.5 ng/mL
LOQ S/N > 105.0 ng/mL

Results & Discussion

Chromatographic Separation

Under the prescribed temperature program, the critical pair (CPH and TMS-DMCPH) should achieve baseline separation (


). The non-polar DB-5MS column interacts effectively with the tricyclic ring structure.
Mass Spectral Interpretation
  • Cyproheptadine: The spectrum is dominated by the molecular ion at m/z 287. A fragment at m/z 215 corresponds to the loss of the piperidine ring constituents.

  • TMS-Desmethylcyproheptadine: Derivatization is confirmed by the disappearance of the secondary amine peak and the appearance of the TMS-derivative at m/z 345. The m/z 73 peak is characteristic of the trimethylsilyl group

    
    .
    
Troubleshooting
  • Low Recovery of DMCPH: Ensure the sample pH is > 10 before extraction. Secondary amines are more polar; if the pH is too low, they remain protonated in the aqueous phase.

  • Incomplete Derivatization: Moisture is the enemy of silylation. Ensure the extract is completely dry before adding MSTFA. If the TMS-DMCPH peak is small and a native DMCPH peak appears, check for water contamination.

References

  • Porter, C. C., et al. (1975). "Human metabolism of cyproheptadine." Drug Metabolism and Disposition. Link

  • Mendes, G. D., et al. (2012). "Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry." Biomedical Chromatography. Link

  • Sigma-Aldrich. (2025). "The Use of Derivatization Reagents for Gas Chromatography." Technical Bulletin. Link

  • NIST Chemistry WebBook. "Cyproheptadine Mass Spectrum." National Institute of Standards and Technology. Link

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Cyproheptadine Epoxide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Cyproheptadine 10,11-Epoxide via m-CPBA Oxidation Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Synthesizing Cyproheptadine 10,11-epoxide (CPH-Epoxide) presents a classic chemoselectivity challenge.[1] The parent molecule contains two reactive sites competing for the oxidant: the C10-C11 alkene (the target) and the tertiary piperidine nitrogen (the distractor).

If you are experiencing low yields (<20%) or recovering a polar byproduct, your reaction is likely dominated by N-oxidation , forming Cyproheptadine N-oxide rather than the epoxide.[1] This guide details the Protonation-Protection Strategy to switch selectivity and optimize yield.

Module 1: The Core Problem (Selectivity)

Diagnosis: Why is my reaction failing?

Symptom: You used standard m-CPBA conditions (DCM, 0°C), but TLC shows a very polar spot and NMR indicates the alkene protons are still present. Root Cause: The piperidine nitrogen is more nucleophilic than the C10-C11 double bond. m-CPBA is electrophilic.[1] Without modification, m-CPBA attacks the nitrogen first, yielding the N-oxide.[1]

The Solution: Protonation-Protection

To force epoxidation, you must deactivate the nitrogen lone pair by protonating it before introducing the oxidant.

Mechanism Visualization

The following diagram illustrates how pH control dictates the reaction pathway.

ReactionSelectivity Start Cyproheptadine (Free Base) N_Prot N-Protonated Intermediate (Amine Deactivated) Start->N_Prot Protonation Path_Fail Direct m-CPBA (No Acid) Start->Path_Fail Fast Acid Add Acid (HCl or TFA) Acid->N_Prot Epoxide_Salt Epoxide Salt (C10-C11 Oxidized) N_Prot->Epoxide_Salt Slow Epoxidation MCPBA Add m-CPBA MCPBA->Epoxide_Salt NOxide Cyproheptadine N-Oxide (Unwanted Major Product) Path_Fail->NOxide Final Cyproheptadine 10,11-Epoxide Epoxide_Salt->Final Base Basic Workup (NaHCO3) Base->Final

Fig 1. Chemoselectivity Switch: Protonation deactivates the nitrogen, forcing m-CPBA to attack the alkene.

Module 2: Optimized Experimental Protocol

Objective: Synthesize 500 mg of Cyproheptadine 10,11-epoxide. Pre-requisite: Titrate your m-CPBA.[1] Commercial "77%" m-CPBA is often degraded.[1] Use iodometric titration to determine exact activity.[1]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Preparation Dissolve Cyproheptadine HCl (1.0 eq) in DCM. Alternatively: Dissolve Free Base + 1.2 eq Trifluoroacetic acid (TFA).[1]Crucial: The solution must be acidic. If using free base, stir with acid for 15 min before oxidant addition.
2. Cooling Cool reaction mixture to 0°C (Ice/Water bath).Controls the exotherm; prevents over-oxidation.
3. Addition Add m-CPBA (1.2 - 1.5 eq) portion-wise over 20 mins.Do not dump all at once. Maintain T < 5°C.
4. Monitoring Stir at 0°C for 2h, then warm to RT. Monitor by TLC/HPLC.Look for the disappearance of the alkene.
5. Quench Add 10% aq. Na₂SO₃ (Sodium Sulfite).[1]Destroys excess peroxides.[1] Test with starch-iodide paper (should remain white).[1]
6. Neutralization Carefully add sat. NaHCO₃ until pH ~8.[1]Converts the product back to the free base for extraction.
7. Extraction Extract with DCM (3x).[1] Wash combined organics with Brine.Dry over Na₂SO₄.[1] Do not use MgSO₄ if product is acid-sensitive (Lewis acid sites).[1]

Module 3: Purification & Stability (The "Hidden" Yield Killer)

Issue: "I saw the product in the crude NMR, but it degraded on the column." Explanation: Epoxides are sensitive to acid-catalyzed ring opening (hydrolysis to the diol).[1][2] Standard silica gel is slightly acidic (pH 6-6.5).[1]

Troubleshooting Guide: Purification
ParameterRecommendationWhy?
Stationary Phase Neutralized Silica Pre-wash silica slurry with 1% Triethylamine (Et3N) in Hexane before loading sample.[1] This neutralizes acidic sites.[1]
Eluent DCM / MeOH / NH₄OH (90:9:[1]1)The ammonia/amine keeps the system basic, preventing ring opening.
Storage -20°C under ArgonEpoxides can rearrange over time.[1] Store as a solid, not in solution.
Stability Data Matrix
ConditionStability PredictionOutcome
Acidic Aqueous (pH < 4) Poor Rapid hydrolysis to 10,11-diol.[1]
Basic/Neutral (pH 7-9) Good Stable for workup and extraction.[1]
Solid State (RT) Moderate Stable, but avoid light/heat (slow rearrangement).[1]
Metabolic (In Vivo) High Recovered unchanged in urine (rat/human).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the commercially available Cyproheptadine Free Base directly? A: No. If you use the free base without adding acid (TFA or HCl) first, the m-CPBA will oxidize the nitrogen. You must convert it to a salt in situ.[1]

Q2: My m-CPBA is old. Can I just add excess? A: Risky. Large excess of m-CPBA increases the formation of side products (N-oxide-epoxide bis-oxidized species) and makes the workup dangerous (excess peroxides).[1] Always titrate m-CPBA or buy a fresh bottle.[1]

Q3: How do I distinguish the N-oxide from the Epoxide by NMR? A:

  • Epoxide: The alkene protons (C10-H, C11-H) at ~6.9 ppm will disappear and shift upfield to ~4.0-4.5 ppm (epoxide methines).[1]

  • N-Oxide: The alkene protons remain at ~6.9 ppm.[1] The N-methyl group will shift significantly downfield due to the positive charge on the nitrogen.

Q4: Is the epoxide toxic? A: Treat as a potential mutagen/alkylating agent. Epoxides are electrophiles capable of alkylating DNA, although metabolic studies suggest Cyproheptadine epoxide is relatively stable and excreted. Handle with full PPE.[1]

Module 5: Workflow Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification Step1 Dissolve Cyproheptadine HCl (or Free Base + TFA) in DCM Step2 Cool to 0°C Step1->Step2 Step3 Add m-CPBA (1.2 eq) Dropwise Step2->Step3 Step4 Stir 2-4h Monitor TLC Step3->Step4 Step5 Quench: 10% Na2SO3 (Kill Peroxides) Step4->Step5 Step6 Neutralize: Sat. NaHCO3 (pH -> 8) Step5->Step6 Step7 Extract: DCM Dry: Na2SO4 Step6->Step7 Step8 Prepare Column: Silica + 1% Et3N Step7->Step8 Step9 Elute: DCM/MeOH/NH4OH Step8->Step9 Step10 Isolate Epoxide Step9->Step10

Fig 2. Optimized Synthesis Workflow: Note the critical neutralization and buffered silica steps.

References

  • Metabolic Identification & Stability

    • Porter, C.C., et al. (1975).[1] "Metabolism of cyproheptadine in man and the rat." Drug Metabolism and Disposition, 3(3), 189-197.[1]

    • Confirms the 10,11-epoxide is a stable, isolable metabolite.[1]

  • Chemical Properties & Structure

    • PubChem Compound Summary for CID 150309: Cyproheptadine 10,11-epoxide.[1]

    • Provides molecular weight, formula, and confirm
    • [1]

  • General Epoxidation Methodology (Amino-Alkenes)

    • Master Organic Chemistry.[1] "Epoxidation of Alkenes with m-CPBA."

    • General mechanism and stoichiometry for m-CPBA oxidations.[1]

  • Analytical Verification

    • Gupta, V. (2007).[1][3] "Chemical Stability of Cyproheptadine Hydrochloride in an Oral Liquid Dosage Form." International Journal of Pharmaceutical Compounding.

    • Supports the stability of the parent salt structure in acidic media.
    • [1]

Sources

Technical Support Center: Improving the Stability of Cyproheptadine Epoxide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyproheptadine epoxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive metabolite. Cyproheptadine 10,11-epoxide is a key metabolite of Cyproheptadine, a first-generation antihistamine and antiserotonergic agent.[1][2] The inherent reactivity of the epoxide functional group, while crucial for its metabolic fate and potential toxicological pathways, presents significant stability challenges in in vitro and analytical settings.[2][3]

This document provides in-depth, troubleshooting-oriented guidance to help you mitigate degradation, ensure the integrity of your experiments, and generate reliable, reproducible data.

Part 1: Understanding the Instability of this compound

The primary challenge in handling this compound stems from the high ring strain of the three-membered epoxide ring.[3] This strain makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. The most common degradation pathway in experimental solutions is hydrolysis.

Key Degradation Pathway: Hydrolysis

Epoxide hydrolysis can be catalyzed by both acidic and basic conditions, yielding the corresponding 10,11-dihydroxy derivative.[4][5]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the epoxide oxygen is protonated, which makes it a much better leaving group.[6] A weak nucleophile, such as water, can then attack one of the epoxide carbons. This process is highly efficient even in dilute aqueous acid at room temperature.[4]

  • Base-Catalyzed Hydrolysis: Under basic or nucleophilic conditions, a strong nucleophile (like a hydroxide ion) directly attacks one of the epoxide carbons, forcing the ring to open.[3]

Understanding these mechanisms is the foundation for designing experiments that preserve the integrity of the molecule.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of this compound solutions in a question-and-answer format.

Question 1: My this compound solution is degrading rapidly, even shortly after preparation. What are the most likely causes?

Rapid degradation is almost always linked to environmental factors that catalyze the hydrolysis of the epoxide ring. The most common culprits are:

  • Improper pH: The presence of even trace amounts of acid or base will significantly accelerate hydrolysis. Unbuffered aqueous solutions or solvents containing acidic or basic impurities are common sources of this problem.

  • Inappropriate Solvent Choice: Protic solvents, especially water, act as nucleophiles that can open the epoxide ring. Storing the compound in aqueous solutions without strict pH control is not recommended for any significant length of time.[7]

  • Elevated Temperature: Like most chemical reactions, the rate of epoxide hydrolysis increases with temperature. Preparing solutions at room temperature and failing to store them at low temperatures will lead to faster degradation.[8]

  • Presence of Nucleophiles: Contaminants in your solution that are nucleophilic (e.g., certain buffer components, impurities in solvents) can react with and consume your compound.

Question 2: What is the optimal pH range for handling this compound in an aqueous environment?

While prolonged storage in aqueous solutions is discouraged, for immediate use in assays, maintaining a pH as close to neutral as possible is critical to minimize both acid- and base-catalyzed hydrolysis. If buffering is required:

  • Recommendation: Use a non-nucleophilic buffer system and aim for a pH range of 6.5 - 7.5 .

  • Causality: This range represents a "sweet spot" where the concentrations of both H+ and OH- ions are minimized, thereby reducing the rates of both catalytic pathways.

  • Buffer Selection: Avoid buffers with primary or secondary amine groups (like Tris), as these can be nucleophilic. Phosphate-based buffers (e.g., PBS) are generally a safer choice, but always verify compatibility.[7]

Question 3: Which solvents should I use for stock solutions, and which should I avoid?

The choice of solvent is paramount for long-term stability.

  • Recommended Solvents: Anhydrous, aprotic organic solvents are highly recommended for preparing stock solutions.[7]

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol [7]

    • Acetonitrile (ACN)

  • Solvents to Use with Caution:

    • Methanol: While often used, it is a weak nucleophile and can lead to the formation of a methoxy-alcohol byproduct over time, especially if acidic or basic impurities are present.[9]

  • Solvents to Avoid for Storage:

    • Unbuffered Aqueous Solutions: As discussed, water is a reactant in the degradation pathway. Storing aqueous solutions for more than a day is not recommended.[7]

SolventTypeRecommendationRationale
DMSO AproticHighly Recommended Inert, excellent solvating power. Ensure use of anhydrous grade.
Ethanol ProticRecommended Good solubility, but use anhydrous and store cold.[7]
Acetonitrile AproticRecommended Inert and compatible with many analytical techniques like HPLC.
Methanol ProticUse with Caution Can act as a nucleophile. Best for short-term use.[9]
Water / Buffers ProticAvoid for Storage Directly participates in hydrolysis. Not recommended for more than one day.[7]

Question 4: What are the best practices for preparing and storing a stable stock solution?

To maximize the shelf-life of your this compound:

  • Start Dry: Use a high-purity, solid form of the compound. Handle it in a low-humidity environment if possible.

  • Choose the Right Solvent: Use anhydrous DMSO or ethanol.[7]

  • Work Cold: Prepare the stock solution on ice to minimize thermal degradation.

  • Purge with Inert Gas: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing potential oxidation and hydrolysis.

  • Aliquot: Divide the stock solution into smaller, single-use aliquots. This avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

  • Store Cold: For long-term storage, -80°C is recommended. For short-term (1 month), -20°C is acceptable.[10]

  • Protect from Light: Use amber vials to prevent any potential photodegradation.

Part 3: Experimental Protocols

Protocol 3.1: Preparation of a Stabilized this compound Stock Solution (10 mM)

  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO.

  • Weighing: Weigh the required amount of solid compound in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Briefly vortex at low speed and sonicate in a room temperature water bath for 5 minutes to ensure complete dissolution.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 15-20 seconds.

  • Aliquoting & Storage: Immediately cap the tube, and then aliquot into smaller volume amber vials suitable for single use. Store the aliquots at -80°C.[10]

Protocol 3.2: HPLC Method for Stability Assessment

This protocol provides a starting point for monitoring the degradation of this compound over time. The appearance of a diol peak and a decrease in the epoxide peak area are indicative of degradation.

  • Instrument: HPLC with UV Detector

  • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer and an organic solvent like methanol or acetonitrile is a common starting point. A gradient may be necessary to resolve the parent epoxide from its more polar diol degradant. A reported method uses 0.05 M KH2PO4 buffer:methanol (35:65, v/v) at a pH of 4.5.[11]

  • Flow Rate: 1.0 - 2.0 mL/min[11]

  • Detection Wavelength: Monitor at a wavelength where Cyproheptadine and its metabolites absorb, such as 245 nm or 287 nm.[7][11]

  • Procedure:

    • Prepare a fresh dilution of your this compound stock in the mobile phase (Time 0 sample).

    • Inject immediately and record the chromatogram, noting the peak area of the parent compound.

    • Store your test solution under the desired experimental conditions (e.g., in a specific buffer at 37°C).

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), inject an identical volume of the test solution.

    • Calculate the percentage of this compound remaining relative to the Time 0 sample. Look for the appearance of new, more polar peaks corresponding to degradation products.

Part 4: Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Resolution Start Rapid Degradation of This compound Observed CheckSolvent Is the solvent aprotic (e.g., DMSO, ACN)? Start->CheckSolvent CheckpH Is the solution pH-controlled (pH 6.5-7.5)? CheckSolvent->CheckpH Yes UseAprotic Switch to Anhydrous Aprotic Solvent CheckSolvent->UseAprotic No CheckTemp Is the solution stored cold (-20°C or -80°C)? CheckpH->CheckTemp Yes BufferSolution Use a Non-Nucleophilic Buffer (e.g., Phosphate) CheckpH->BufferSolution No StoreCold Aliquot and Store at -80°C CheckTemp->StoreCold No Stable Solution Stabilized CheckTemp->Stable Yes UseAprotic->CheckpH BufferSolution->CheckTemp StoreCold->Stable

Caption: Troubleshooting workflow for this compound degradation.

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Outcomes cluster_mitigation Mitigation Strategies Compound Cyproheptadine Epoxide Solution pH pH (Acidic/Basic) Compound->pH Solvent Solvent (Protic/Aqueous) Compound->Solvent Temp Temperature (Elevated) Compound->Temp Light Light (UV Exposure) Compound->Light Degraded Degradation Product (Diol) pH->Degraded Solvent->Degraded Temp->Degraded Stable Stable Compound ControlpH Neutral pH (6.5-7.5) ControlpH->Stable ControlSolvent Aprotic Solvent (DMSO) ControlSolvent->Stable ControlTemp Low Temp (-80°C) ControlTemp->Stable ControlLight Amber Vials ControlLight->Stable

Caption: Key factors influencing this compound stability.

References

  • Mahmoud, B. S., & El-Kimary, E. I. (2021). Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. Journal of Chromatographic Science, 59(2), 153–161. [Link]

  • ResearchGate. (2024). A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid metabolism in Wistar rats. [Link]

  • Paraskevopoulos, G., & Smonou, I. (2016). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 21(9), 1215. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • ResearchGate. (2017). Mechanistic Studies of Reactive Intermediates Involved in the Bioactivation of Cyproheptadine. [Link]

  • Eddleston, M., Thompson, J. P., & Vale, J. A. (2018). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Chemical Research in Toxicology, 31(9), 837-853. [Link]

Sources

Resolving co-eluting peaks in HPLC analysis of cyproheptadine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyproheptadine Metabolite Analysis

Welcome to the technical support center for the HPLC analysis of cyproheptadine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but challenging issue of co-eluting peaks. Here, we move beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental reasons behind the difficulty in separating cyproheptadine metabolites.

Q1: What are the major metabolic pathways for cyproheptadine, and why does this make chromatographic separation difficult?

A: Cyproheptadine undergoes extensive Phase I and Phase II metabolism. Key pathways include:

  • Phase I Oxidation: Aromatic hydroxylation, N-demethylation, and oxidation of the heterocyclic ring. This creates a variety of structurally similar metabolites like hydroxy-cyproheptadine and N-desmethyl-cyproheptadine[1][2].

  • Phase II Glucuronidation: The hydroxylated metabolites and the parent drug's tertiary amine can be conjugated with glucuronic acid, forming glucuronides.

The primary challenge arises from the high degree of structural similarity between these metabolites. For example, positional isomers of hydroxy-cyproheptadine (e.g., 1-, 2-, or 3-hydroxy-cyproheptadine) or various glucuronide conjugates have nearly identical molecular weights and polarities, leading to very similar retention times on standard reversed-phase columns[1].

Q2: My primary issue is the co-elution of glucuronide conjugates. Why are these particularly hard to separate?

A: Glucuronide conjugates are challenging for two main reasons:

  • Structural Similarity: The main structural difference between, for instance, cyproheptadine-N-glucuronide and a hydroxy-cyproheptadine-O-glucuronide is the position of the large, polar glucuronic acid moiety. On a typical C18 column, which primarily separates based on hydrophobicity, these subtle differences may not be sufficient to achieve baseline resolution.

  • Ionization State: Cyproheptadine contains a tertiary amine with a pKa around 9.3. The glucuronic acid moiety has a carboxylic acid with a pKa of ~3.2. This means that across the typical HPLC pH range (2-8), these molecules can exist in various charged states, complicating their interaction with the stationary phase and often leading to poor peak shape or co-elution if the pH is not carefully controlled.

Part 2: Troubleshooting Guide - Resolving Co-eluting Peaks

This section provides a question-and-answer formatted guide to directly address specific experimental problems.

Q3: I'm observing poor resolution between two critical metabolites on my C18 column. What is my first troubleshooting step?

A: Before altering the column or instrument, the most powerful and accessible tool is mobile phase optimization , specifically adjusting the pH.

  • The Principle: The retention of ionizable compounds, like cyproheptadine and its metabolites, is highly dependent on the mobile phase pH[3][4]. By changing the pH, you alter the charge state of your analytes. A general rule is to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form, which results in sharper, more predictable peaks[3][5].

  • Actionable Advice: Cyproheptadine's tertiary amine is protonated (charged) at low pH and neutral at high pH. Conversely, the glucuronide's carboxylic acid is neutral at low pH and deprotonated (charged) at high pH.

    • Try a Low pH Mobile Phase (e.g., pH 2.5-3.5 using formic acid or phosphate buffer): At this pH, the tertiary amine is fully protonated (BH+), making it more polar and reducing its retention. The glucuronide's carboxylic acid is neutral (non-ionized), making it more retained. This differential effect can significantly improve selectivity.

    • Try a Mid-Range pH (e.g., pH 5.5): Some methods have found success at a slightly acidic pH, which can offer a balance of interactions for separation of the parent drug from its metabolites[6].

    • Consider High pH (e.g., pH 9.5-10.5 using ammonium bicarbonate/carbonate): At high pH, the tertiary amine becomes neutral and more hydrophobic, increasing its retention. This can be highly effective but requires a pH-stable column (e.g., a hybrid-silica column) to prevent stationary phase degradation.

Q4: I've tried adjusting the pH, but the resolution is still insufficient. What's the next logical step?

A: If pH scouting is unsuccessful, the next step is to change the organic modifier or the stationary phase chemistry to introduce different separation mechanisms.

  • The Principle: While all reversed-phase columns separate based on hydrophobicity, different stationary phases offer unique secondary interactions that can be exploited to resolve closely related compounds.

  • Actionable Advice:

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference in polarity can alter selectivity for metabolites with exposed hydroxyl or amine groups.

    • Change Stationary Phase: Move beyond a standard C18. Isomers, particularly positional isomers on an aromatic ring system, can often be resolved by stationary phases that offer pi-pi interactions[7].

Stationary Phase Primary Separation Mechanism Secondary Interaction Best For Separating...
Standard C18 Hydrophobicvan der Waals forcesCompounds with general hydrophobicity differences.
Phenyl-Hexyl / Biphenyl HydrophobicPi-pi (π-π) interactionsAromatic and positional isomers, like hydroxylated cyproheptadine metabolites.
Pentafluorophenyl (PFP) HydrophobicDipole-dipole, pi-pi, ion-exchangePolar metabolites, halogenated compounds, and positional isomers.
Embedded Polar Group (EPG) HydrophobicHydrogen bondingCompounds with accessible H-bond donors/acceptors; offers different selectivity from C18.

Q5: My peaks are tailing badly, which is causing them to overlap. How do I fix this?

A: Peak tailing for basic compounds like cyproheptadine is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

  • The Principle: At mid-range pH, residual silanols on the silica backbone can be deprotonated (Si-O⁻) while the amine on cyproheptadine is protonated (BH+). This leads to a strong ionic interaction that causes the peak to "drag" or tail.

  • Actionable Advice:

    • Use a Low pH Mobile Phase: As discussed in Q3, a low pH (e.g., <3.5) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interaction.

    • Use an End-Capped, High-Purity Column: Modern columns are manufactured with high-purity silica and are "end-capped" to shield most of the residual silanols. Ensure you are not using an older, Type-A silica column.

    • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also mask the active silanol sites, though this is less common with modern columns and can suppress MS signals.

    • Operate at High pH: Using a pH-stable column at high pH (>9) will deprotonate the analyte's amine group, making it neutral and eliminating the ionic interaction with the silanols.

Part 3: Systematic Troubleshooting Workflow & Protocols

When faced with co-elution, a systematic approach is more effective than random changes. The following workflow provides a logical path to resolving your separation issues.

Systematic Workflow for Resolving Co-eluting Peaks

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Resolution Problem Co-elution or Poor Resolution (Rs < 1.5) Check_System 1. Verify System Suitability (Peak Shape, Efficiency) Problem->Check_System Good_Peak_Shape Peak Shape Acceptable? Check_System->Good_Peak_Shape Optimize_pH 2. Mobile Phase pH Scouting (Low, Mid, High pH) Resolution_Improved Resolution Improved? Optimize_pH->Resolution_Improved Good_Peak_Shape->Optimize_pH Yes Good_Peak_Shape->Optimize_pH No, Fix Tailing First (See FAQ Q5) Change_Organic 3. Change Organic Modifier (ACN vs. MeOH) Resolution_Improved->Change_Organic No Success Resolution Achieved (Rs >= 1.5) Resolution_Improved->Success Yes Change_Column 4. Screen Alternate Stationary Phases (Phenyl, PFP, EPG) Change_Organic->Change_Column Optimize_Gradient 5. Optimize Gradient & Temperature Change_Column->Optimize_Gradient Optimize_Gradient->Success Resolution_improved_No No

Caption: A logical workflow for troubleshooting co-eluting peaks.

Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for the separation of cyproheptadine metabolites.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Buffers/Additives: Formic acid, Ammonium formate, Ammonium bicarbonate.

  • Calibrated pH meter.

  • Your analytical column (e.g., C18, 3.5 µm).

  • Metabolite standard or sample extract.

Procedure:

  • Prepare Mobile Phase A Stock Buffers:

    • Low pH (Target ~3.0): Prepare a 10 mM ammonium formate solution in water. Adjust pH to 3.0 with formic acid.

    • High pH (Target ~10.0): Prepare a 10 mM ammonium bicarbonate solution in water. Adjust pH to 10.0 with ammonium hydroxide. (Ensure your column is stable at high pH before using this).

  • Set Up Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Column Temperature: 30 °C.

    • Detection: UV (e.g., 286 nm) or MS.

    • Injection Volume: 5 µL.

    • Mobile Phase B: 100% Acetonitrile.

  • Run Screening Gradient: Use a generic, fast gradient for initial screening.

    • Time (min) | %B (Acetonitrile)

    • --- | ---

    • 0.0 | 5

    • 10.0 | 95

    • 12.0 | 95

    • 12.1 | 5

    • 15.0 | 5

  • Execute the Study:

    • Equilibrate the column thoroughly with the first mobile phase condition (e.g., Low pH A / Acetonitrile B) for at least 15 column volumes.

    • Inject your sample and record the chromatogram.

    • Flush the system and column extensively before switching to the next pH condition.

    • Equilibrate with the High pH mobile phase and repeat the injection.

  • Analyze Results: Compare the chromatograms from the different pH conditions. Look for changes in elution order and, most importantly, the resolution (Rs) between your critical peak pair. The pH that provides the greatest separation is the best starting point for further optimization (e.g., gradient refinement).

References

  • Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Cyproheptadine dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved February 11, 2026, from [Link]

  • What is the mechanism of Cyproheptadine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

  • Pharmacokinetics of cyproheptadine and its metabolites in rats. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Human metabolism of cyproheptadine. (1975). Drug Metabolism and Disposition, 3(3), 189-97. Retrieved February 11, 2026, from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved February 11, 2026, from [Link]

  • Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. (2021). Journal of Chromatographic Science, 59(2), 128-133. Retrieved February 11, 2026, from [Link]

  • Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved February 11, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 11, 2026, from [Link]

  • New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydro-chloride in Its Tablets. Studies on Degradation Kinetics. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 11, 2026, from [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024, June 5). LCGC International. Retrieved February 11, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved February 11, 2026, from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Cyproheptadine & Epoxide HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mobile Phase Optimization & Troubleshooting Guide Ticket ID: CYP-HPLC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for Cyproheptadine (CYP) and Cyproheptadine-10,11-epoxide (CYP-E) analysis. This guide addresses the specific challenges of separating tricyclic amines and their polar metabolites.

The Core Challenge: Cyproheptadine is a strongly basic, lipophilic tricyclic amine (pKa ~9.3). In standard reverse-phase HPLC, it exhibits two primary failure modes:

  • Severe Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols on the column stationary phase.[1]

  • Resolution Loss: Difficulty separating the parent drug from the 10,11-epoxide metabolite due to structural similarity, despite the epoxide's higher polarity.

Module 1: Critical Resolution Issues

Why are my peaks merging or switching order?

Q: The epoxide and parent peaks are co-eluting. How do I improve selectivity?

A: The separation is driven by the polarity difference introduced by the oxygen atom on the 10,11-bridge. The epoxide is more polar and should elute before the parent in Reverse Phase (RP). If they merge, your mobile phase likely lacks the "strength" to differentiate their hydrophobicities.

Troubleshooting Steps:

  • Switch Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) . MeOH is a protic solvent and interacts differently with the oxygen on the epoxide, often enhancing selectivity for oxygenated metabolites compared to the aprotic ACN.

  • Adjust pH: Ensure your pH is distinct from the pKa.

    • Recommended:pH 3.0 - 4.5 . At this pH, both species are fully protonated. The separation relies purely on the hydrophobic difference between the tricyclic core and the epoxy-modified core.

    • Avoid: pH 8.0 - 9.5. Operating near the pKa causes "peak splitting" or broadness due to rapid exchange between ionized and non-ionized forms.

Q: I see a third peak eluting very early. Is this the epoxide?

A: Likely not. The 10,11-epoxide is stable but can degrade into 10,11-dihydroxy-dibenzosuberone (the diol form) under acidic stress or oxidative conditions. The diol is significantly more polar than the epoxide and will elute near the solvent front (dead volume).

Visualizing the Separation Logic:

ResolutionLogic Start Problem: Poor Resolution (CYP vs. CYP-Epoxide) CheckRT Check Retention Time (RT) Start->CheckRT Order Is Epoxide eluting BEFORE Parent? CheckRT->Order YesOrder Yes, but overlapping Order->YesOrder NoOrder No / Unsure Order->NoOrder ActionMeOH Switch Organic to Methanol (Exploit H-bonding) YesOrder->ActionMeOH ActionWater Increase Aqueous % (Weaken elution strength) YesOrder->ActionWater ActionCol Check Column Type (Switch to C8 or Phenyl-Hexyl) NoOrder->ActionCol

Figure 1: Decision tree for resolving selectivity issues between parent and metabolite.

Module 2: Peak Shape & Tailing

Why does my peak look like a shark fin?

Q: My asymmetry factor is > 2.0. Is my column dead?

A: Not necessarily. This is classic "Silanol Overload." The basic nitrogen in Cyproheptadine binds to acidic silanol groups (


) on the silica surface.

The Fix (choose one):

  • The "Chemical Masking" Approach (Legacy): Add Triethylamine (TEA) at 0.1% - 0.5% to the mobile phase. TEA is a small, aggressive base that saturates the silanol sites, blocking the bulky Cyproheptadine from binding.

  • The "Modern Column" Approach (Preferred): Use a Base-Deactivated Silica (BDS) or "End-capped" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These columns have chemically bonded groups capping the silanols, rendering TEA unnecessary.

  • The "High pH" Approach: Use a hybrid column (e.g., Gemini NX) stable at pH 10. At pH > 10, the drug is deprotonated (neutral) and won't interact with silanols. Warning: Ensure your silica can handle pH 10, or it will dissolve.

Module 3: Universal Protocol (The "Gold Standard")

Based on stability-indicating method validation, this protocol balances resolution, shape, and column life.

ParameterSpecificationTechnical Rationale
Column C8 or C18 End-capped (150 x 4.6 mm, 5 µm)C8 often provides better separation speed for tricyclics than C18 without losing resolution.
Mobile Phase A 20-50 mM Phosphate Buffer (pH 3.5)Low pH ensures full ionization; Phosphate suppresses silanol activity.
Mobile Phase B Methanol (MeOH)Provides better selectivity for the epoxide oxygen than ACN.
Isocratic Ratio 65% MeOH : 35% BufferOptimized starting point. Increase MeOH if RT is >15 min.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.
Detection UV @ 224 nm or 245 nm224 nm is the absorption max; 245 nm offers less noise from buffer cutoffs.
Temperature 35°CSlightly elevated T improves mass transfer, sharpening peaks.

Preparation of Mobile Phase A (pH 3.5):

  • Dissolve 6.8g

    
     in 900mL HPLC-grade water.
    
  • Adjust pH to 3.5 using Orthophosphoric Acid (85%). Do not use HCl or H2SO4 as they corrode steel.

  • Add 1 mL Triethylamine (TEA) only if using an older generation column.

  • Dilute to 1000mL and filter (0.45 µm).

Module 4: Advanced Troubleshooting (FAQ)
Q: Can I use this method for LC-MS?

A: NO. Phosphate buffers are non-volatile and will ruin your Mass Spectrometer source.

  • LC-MS Alternative: Replace Phosphate Buffer with 10mM Ammonium Formate (pH 3.5) . Note that peak shape may degrade slightly because formate is less effective at masking silanols than phosphate.

Q: I see a "Ghost Peak" in my blank injection.

A: Cyproheptadine is "sticky." It adsorbs to the injector loop and seals.

  • Fix: Change your needle wash solvent to 50:50 MeOH:Water with 0.1% Formic Acid. The acid helps solubilize the basic residue.

Q: What is the elution order for the degradation pathway?

A: In Reverse Phase (C18/C8):

  • Diol Degradant (Most Polar, elutes first)

  • 10,11-Epoxide (Intermediate Polarity)

  • Cyproheptadine (Parent, Most Lipophilic, elutes last)

  • Dibenzosuberone (Impurity B, very lipophilic, elutes late)

Metabolic & Degradation Pathway Visualization:

Pathway CYP Cyproheptadine (Parent) RT: ~8-10 min Epoxide 10,11-Epoxide (Metabolite) RT: ~5-7 min CYP->Epoxide Metabolism (CYP450) Diol 10,11-Diol (Degradant) RT: ~2-3 min Epoxide->Diol Acid Hydrolysis (Degradation)

Figure 2: Elution order corresponds to the polarity increases shown in this pathway.

References
  • Foda, N. (1995). "Quantitative determination of cyproheptadine hydrochloride in tablets by High-Performance Liquid Chromatography." Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1041-1045.

  • USP Monograph. "Cyproheptadine Hydrochloride." United States Pharmacopeia. (Standard reference for phosphate buffer usage and system suitability limits).
  • Rajput, S. J., & Sathe, M. A. (2017). "New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma." Indian Journal of Pharmaceutical Education and Research. (Source for Ammonium Formate/LC-MS compatible variations).

  • PubChem. "Cyproheptadine 10,11-epoxide." National Library of Medicine. (Source for polarity and structural data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Cyproheptadine Epoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish and compare analytical methods for the quantification of Cyproheptadine 10,11-epoxide, a critical metabolite of the first-generation antihistamine, Cyproheptadine. In the landscape of regulated bioanalysis, ensuring consistency and accuracy across different laboratories is paramount for reliable data in pharmacokinetic, toxicokinetic, and clinical studies. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, thereby empowering laboratories to develop robust, self-validating systems for this unique analyte.

Introduction: The Analytical Challenge of Cyproheptadine Epoxide

Cyproheptadine is a widely used therapeutic agent whose metabolism is a key factor in its overall pharmacological and toxicological profile. A significant metabolic pathway involves the oxidation of the dibenzocycloheptene ring to form Cyproheptadine 10,11-epoxide[1]. Epoxides, as a chemical class, are known for their potential reactivity, which can present challenges in bioanalysis, including issues with stability during sample collection, storage, and extraction. Therefore, a rigorously validated analytical method is not just a regulatory requirement but a scientific necessity to ensure data integrity.

An inter-laboratory comparison, also known as a proficiency test, serves as an external quality assessment to verify the competence of laboratories and the comparability of their results. Such studies are instrumental in identifying systematic biases, evaluating method robustness, and ultimately fostering confidence in the data that underpins critical drug development decisions. This guide will detail the essential components required to design and execute a successful inter-laboratory comparison for this compound.

Metabolic Pathway of Cyproheptadine

The formation of the 10,11-epoxide is a primary oxidative transformation of Cyproheptadine, catalyzed by cytochrome P450 enzymes. Understanding this pathway is the first step in developing a targeted analytical strategy.

Metabolic Pathway of Cyproheptadine Cyproheptadine Cyproheptadine (C₂₁H₂₁N) Epoxide Cyproheptadine 10,11-Epoxide (C₂₁H₂₁NO) Cyproheptadine->Epoxide Cytochrome P450 Oxidation

Caption: Metabolic conversion of Cyproheptadine to its epoxide metabolite.

Foundational Elements: Reference Standard and Method Development

A successful inter-laboratory study is predicated on two foundational elements: a well-characterized reference standard and a robust, validated analytical method that can be replicated across different sites.

The Critical Role of the Reference Standard

The accuracy of any quantitative bioanalytical method is anchored to the quality of the reference standard. For this compound, a commercially available, certified reference material may not be readily accessible. Therefore, laboratories may need to consider in-house synthesis or custom synthesis by a specialized provider.

Key Considerations for the Reference Standard:

  • Synthesis and Purification: The synthesis of epoxides can be complex, and purification is critical to remove any unreacted starting material or byproducts that could interfere with the analysis.

  • Characterization and Certification: The synthesized standard must be rigorously characterized to confirm its identity and purity. This typically involves:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

    • Chromatographic Purity (e.g., HPLC-UV): To determine the purity, ideally ≥95%.

  • Documentation: A Certificate of Analysis (CoA) should be generated, detailing the identity, purity, storage conditions, and re-test date. This document is essential for regulatory compliance and for ensuring all participating laboratories in the comparison study are using a standard of equivalent quality.

Proposed Bioanalytical Method: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological matrices due to its high selectivity and sensitivity. While a specific validated method for this compound is not widely published, a robust method can be developed based on established protocols for the parent compound, Cyproheptadine.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This proposed method should be fully validated by each participating laboratory according to international guidelines such as the ICH M10 Bioanalytical Method Validation guideline.

1. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples, which can interfere with the LC-MS/MS analysis.
  • Procedure:
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of Internal Standard (IS) working solution (e.g., Cyproheptadine-d3 epoxide, if available, or a structurally similar compound).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).

2. LC-MS/MS Instrumentation and Conditions:

  • Rationale: The chromatographic conditions are chosen to achieve a sharp peak shape and good separation from endogenous matrix components. The MS/MS parameters are optimized for maximum sensitivity and specificity.
  • Instrumentation:
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Chromatographic Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0-0.5 min: 10% B
  • 0.5-3.0 min: 10% to 90% B
  • 3.0-4.0 min: 90% B
  • 4.1-5.0 min: 10% B (re-equilibration)
  • Injection Volume: 5 µL.
  • Mass Spectrometric Conditions (Hypothetical):
  • Rationale: The precursor ion for this compound (C₂₁H₂₁NO, MW: 303.4 g/mol ) will be the protonated molecule [M+H]⁺ at m/z 304.3. Product ions must be determined empirically by infusing the reference standard. The transitions for the parent drug (m/z 288.1) often involve fragmentation of the piperidine ring (e.g., to m/z 96.1 or 191.2), and similar fragmentation patterns can be expected for the epoxide.
  • Ionization Mode: ESI Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound (Quantifier): m/z 304.3 → 191.2 (Collision Energy to be optimized).
  • This compound (Qualifier): m/z 304.3 → 96.1 (Collision Energy to be optimized).
  • Internal Standard: To be determined based on the IS used.

Designing the Inter-laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the proficiency of each participating laboratory and to identify any systematic discrepancies in analytical performance.

Study Coordinator and Protocol

A designated study coordinator is responsible for preparing and distributing the study samples and for collating and analyzing the data. A detailed study protocol must be distributed to all participants, outlining the analytical method, sample handling instructions, and the data reporting format.

Preparation of Study Samples

The study coordinator will prepare a set of blind samples for analysis. These should include:

  • Calibration Standards: A set of standards at different concentrations for each lab to construct their own calibration curve.

  • Quality Control (QC) Samples: Typically, at least three concentration levels (low, medium, and high) prepared in the same biological matrix as the study samples.

  • Proficiency Testing Samples: A set of samples with unknown concentrations spanning the analytical range.

Execution of the Study

The workflow for the inter-laboratory comparison should be clearly defined to ensure consistency.

Inter-laboratory Comparison Workflow cluster_0 Study Coordinator cluster_1 Participating Laboratories (Lab A, B, C...) Prep Prepare & Characterize Reference Material Spike Spike & Aliquot PT Samples Prep->Spike Distribute Distribute Blinded Samples to Labs Spike->Distribute Analyze Collect & Analyze All Data Distribute->Analyze Receive Receive Samples & Study Protocol Distribute->Receive Report Generate Final Comparison Report Analyze->Report Validate Perform Method Validation Receive->Validate Run Analyze PT Samples Validate->Run Submit Submit Results to Coordinator Run->Submit Submit->Analyze

Sources

A Comparative Analysis of the Pharmacological Potency of Cyproheptadine Epoxide and Desmethylcyproheptadine Epoxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the pharmacology of cyproheptadine, a comprehensive understanding of its metabolic fate and the activity of its metabolites is paramount. Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, undergoes extensive metabolism in the body, leading to the formation of several derivatives.[1][2] Among these, cyproheptadine epoxide and its N-demethylated counterpart, desmethylthis compound, are of significant interest due to their potential pharmacological activity. This guide provides an in-depth, objective comparison of the potency of these two key metabolites, supported by available experimental data, to aid in further research and development.

The Metabolic Journey of Cyproheptadine: Formation of Epoxide Metabolites

Cyproheptadine is primarily metabolized in the liver via several pathways, including N-demethylation and oxidation of the heterocyclic ring.[3][4] The formation of this compound and desmethylthis compound occurs through the action of cytochrome P450 enzymes.[5] The metabolic cascade can be visualized as follows:

CPH Cyproheptadine DMCPH Desmethylcyproheptadine CPH->DMCPH N-demethylation CPHE This compound CPH->CPHE Epoxidation DMCPHE Desmethylthis compound DMCPH->DMCPHE Epoxidation CPHE->DMCPHE N-demethylation

Figure 1: Metabolic pathway of cyproheptadine to its epoxide metabolites.

This intricate metabolic pathway underscores the importance of evaluating the individual pharmacological profiles of each metabolite to fully comprehend the overall therapeutic and toxicological effects of the parent drug.

Comparative Potency: Insights from Experimental Data

Direct comparative data on the antihistaminic (H1 receptor) and antiserotonergic (5-HT2 receptor) potencies of this compound and desmethylthis compound are not extensively available in the public domain. However, a pivotal study by Chow et al. (1989) provides a quantitative comparison of their effects on a different biological system: the inhibition of (pro)insulin synthesis and glucose-stimulated insulin secretion in isolated rat pancreatic islets.[6] These findings offer valuable insights into the relative potencies of these metabolites.

The study revealed that both epoxide metabolites are not only active but, in the context of inhibiting hormone synthesis, are significantly more potent than the parent compound, cyproheptadine.[6]

CompoundRelative Potency (Inhibition of (pro)insulin synthesis)Relative Potency (Inhibition of glucose-stimulated insulin secretion)
Cyproheptadine1xMore Potent
This compound4x more potent than CyproheptadineLess Potent than Cyproheptadine
Desmethylcyproheptadine10x more potent than CyproheptadineLess Potent than Cyproheptadine
Desmethylthis compound 22x more potent than Cyproheptadine Less Potent than Cyproheptadine
Table 1: Relative potencies of cyproheptadine and its metabolites in inhibiting (pro)insulin synthesis and glucose-stimulated insulin secretion. Data sourced from Chow et al. (1989).[6]

This data clearly indicates that desmethylthis compound is the most potent inhibitor of (pro)insulin synthesis among the tested compounds, exhibiting a 22-fold higher potency than cyproheptadine . This compound is also more potent than the parent drug, but to a lesser extent. Interestingly, while the metabolites are more potent in inhibiting hormone synthesis, they are less potent than cyproheptadine in inhibiting glucose-stimulated insulin secretion, suggesting a differential effect on these two cellular processes.[6]

The pronounced potency of desmethylthis compound in this assay highlights the critical need for further investigation into its activity at the H1 and 5-HT2 receptors to determine its contribution to the overall antihistaminic and antiserotonergic effects of cyproheptadine.

Experimental Protocol for Potency Determination: Inhibition of (Pro)insulin Synthesis

To facilitate further research, this section outlines a generalized experimental workflow for determining the potency of compounds in inhibiting (pro)insulin synthesis in isolated pancreatic islets, based on the methodology described by Chow et al. (1989).[6]

cluster_0 Islet Isolation & Culture cluster_1 Experimental Treatment cluster_2 Analysis Isolate Isolate pancreatic islets (e.g., collagenase digestion) Culture Culture islets overnight Isolate->Culture Preincubate Pre-incubate islets in low glucose medium Culture->Preincubate Incubate Incubate with test compounds (Cyproheptadine, Metabolites) and [3H]-Leucine in high glucose Preincubate->Incubate Extract Extract (pro)insulin from islets Incubate->Extract Separate Separate [3H]-(pro)insulin (e.g., immunoprecipitation or HPLC) Extract->Separate Quantify Quantify radioactivity (Scintillation counting) Separate->Quantify Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Quantify->Data Analysis\n(IC50 determination)

Figure 2: Experimental workflow for determining the inhibitory potency of cyproheptadine metabolites on (pro)insulin synthesis.

Step-by-Step Methodology:

  • Isolation of Pancreatic Islets: Islets of Langerhans are isolated from the pancreas of the chosen animal model (e.g., rat) using a standard collagenase digestion method followed by purification.

  • Islet Culture: The isolated islets are cultured overnight in a suitable medium to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a medium with a low glucose concentration to establish a baseline.

  • Incubation with Test Compounds: The islets are then incubated in a medium containing a high glucose concentration to stimulate insulin synthesis. This medium is supplemented with a radiolabeled amino acid precursor (e.g., [³H]-Leucine) and varying concentrations of the test compounds (cyproheptadine, this compound, desmethylthis compound).

  • Extraction of (Pro)insulin: After the incubation period, the islets are washed and sonicated to extract the newly synthesized, radiolabeled (pro)insulin.

  • Separation and Quantification: The radiolabeled (pro)insulin is separated from other proteins using techniques such as immunoprecipitation with an anti-insulin antibody or high-performance liquid chromatography (HPLC).

  • Data Analysis: The amount of radioactivity incorporated into the (pro)insulin fraction is quantified using liquid scintillation counting. The inhibitory potency (e.g., IC50 value) of each compound is then calculated by plotting the percentage of inhibition against the compound concentration.

This self-validating system should include appropriate controls, such as vehicle-treated islets (negative control) and islets treated with a known inhibitor of protein synthesis (positive control), to ensure the reliability of the results.

Conclusion and Future Directions

The available evidence, primarily from studies on pancreatic islet function, strongly suggests that the epoxide metabolites of cyproheptadine, particularly desmethylthis compound, are pharmacologically active and, in some respects, significantly more potent than the parent drug.[6] The 22-fold greater potency of desmethylthis compound in inhibiting (pro)insulin synthesis warrants further investigation into its broader pharmacological profile.

For a complete understanding of the contribution of these metabolites to the therapeutic effects and potential side effects of cyproheptadine, future research should prioritize the following:

  • Receptor Binding Assays: Quantitative determination of the binding affinities (Ki values) of this compound and desmethylthis compound at histamine H1 and serotonin 5-HT2 receptors.

  • Functional Assays: Measurement of the functional potencies (e.g., IC50 or pA2 values) of the metabolites in cell-based or tissue-based assays that measure H1 and 5-HT2 receptor-mediated responses.

  • In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models to correlate the concentrations of the metabolites with their in vivo effects.

By elucidating the specific potencies of these epoxide metabolites, the scientific community can build a more complete and accurate pharmacological profile of cyproheptadine, ultimately leading to a more informed use of this important therapeutic agent.

References

  • PubChem. Cyproheptadine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cyproheptadine. [Link]

  • Fischer LJ, Thies RL, Charkowski D, Donham K. Disposition of cyproheptadine in rats, mice, and humans and identification of a stable epoxide metabolite. Drug Metab Dispos. 1980;8(6):422-429.
  • Chow SA, Falany JL, Fischer LJ. Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets. Cell Biol Toxicol. 1989;5(2):129-143.
  • Hintze KL, Abdel-monem MM, Fischer LJ. Human metabolism of cyproheptadine. Drug Metab Dispos. 1975;3(1):1-9.
  • Patel, M., Tang, B. K., & Kalow, W. (1989). Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. Xenobiotica, 19(11), 1251–1261.
  • Chow, S. A., Falany, J. L., & Fischer, L. J. (1989). Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets. Cell biology and toxicology, 5(2), 129–143.

Sources

A Comparative Guide to the Bioanalytical Method Validation for Cyproheptadine Epoxide in Urine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of bioanalytical methodologies for the validation of a quantitative assay for Cyproheptadine epoxide in urine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for monitoring this key metabolite. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system grounded in established regulatory principles.

Introduction: The Significance of this compound Monitoring

Cyproheptadine is a first-generation antihistamine and serotonin antagonist used for treating allergic reactions and other conditions.[1] Its clinical efficacy and safety are intrinsically linked to its metabolic fate. The biotransformation of Cyproheptadine in humans and various animal species involves several pathways, including N-demethylation and oxidation of the heterocyclic ring.[2] A crucial metabolic step is the formation of Cyproheptadine 10,11-epoxide, a reactive metabolite of significant toxicological interest.[3]

The quantification of this compound in urine is paramount for several reasons:

  • Pharmacokinetic and Toxicokinetic (PK/TK) Studies: Urinary excretion data for metabolites are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Safety Assessment: As epoxides can be electrophilic and potentially react with cellular macromolecules, monitoring their levels is crucial for assessing the potential for toxicity.

  • Doping Control: Although not its primary application, the detection of drug metabolites in urine is a cornerstone of anti-doping analysis.

This guide will compare two robust bioanalytical approaches for the determination of this compound in urine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) , both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Metabolic Pathway of Cyproheptadine to its Epoxide

The metabolic conversion of Cyproheptadine to its epoxide metabolite is a critical pathway to consider when developing a bioanalytical method.

Cyproheptadine Cyproheptadine Epoxide Cyproheptadine 10,11-epoxide Cyproheptadine->Epoxide Epoxidation (CYP450) Desmethyl_Epoxide Desmethylcyproheptadine 10,11-epoxide Cyproheptadine->Desmethyl_Epoxide N-demethylation followed by Epoxidation

Caption: Metabolic conversion of Cyproheptadine.

Foundational Principles: Adherence to Regulatory Guidelines

The validation of any bioanalytical method must be conducted in accordance with established regulatory guidelines to ensure data integrity and acceptance by authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] A full validation should encompass selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[4]

Comparative Analysis of Sample Preparation Techniques

The complexity of urine as a biological matrix necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[6] Here, we compare two widely used techniques for the extraction of Cyproheptadine and its metabolites from urine.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For Cyproheptadine, a basic compound, LLE is typically performed under alkaline conditions to ensure it is in its neutral, more organic-soluble form.

Rationale: The choice of an organic solvent is critical. A solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol offers good extraction efficiency for Cyproheptadine and is expected to perform similarly for its epoxide metabolite due to structural similarities.

Experimental Protocol: LLE for this compound in Urine

  • Sample Aliquoting: Transfer 1.0 mL of urine sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to adjust the sample pH to >9.

  • Extraction: Add 5.0 mL of MTBE. Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE by utilizing a solid sorbent to retain the analyte while interfering components are washed away. For Cyproheptadine and its epoxide, a mixed-mode cation exchange SPE sorbent is highly effective.

Rationale: The mixed-mode sorbent contains both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This allows for a multi-step cleanup process, leading to a cleaner final extract and reduced matrix effects.

Experimental Protocol: SPE for this compound in Urine

  • Sample Pre-treatment: To 1.0 mL of urine, add 50 µL of IS and 1.0 mL of 100 mM phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1.0 mL of deionized water.

    • Wash with 1.0 mL of 100 mM acetic acid.

    • Wash with 1.0 mL of methanol to remove hydrophilic and neutral interferences.

  • Elution: Elute the analyte with 1.0 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS Conditions

A sensitive and selective LC-MS/MS method is crucial for the accurate quantification of this compound at low concentrations.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient Start at 5% B, ramp to 95% BEnsures good separation from endogenous matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray (ESI+)Cyproheptadine and its epoxide contain a basic nitrogen atom that is readily protonated.
MS/MS Transitions To be determined empiricallyPrecursor ion will be [M+H]+ for this compound. Product ions should be selected for specificity and abundance.

Method Validation: A Comparative Overview

The following table summarizes the expected performance of the LLE and SPE methods based on established validation criteria.

Table 2: Comparison of Validation Parameters for LLE and SPE Methods

Validation ParameterLLE MethodSPE MethodRegulatory Acceptance Criteria (FDA/EMA)
Linearity (r²) >0.99>0.99Not explicitly defined, but >0.99 is standard practice.
Accuracy (% Bias) Within ±15%Within ±15%Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[2]
Precision (%RSD) <15%<15%Should not exceed 15% (<20% at LLOQ).[2]
Recovery (%) 70-85%85-100%Should be consistent, precise, and reproducible.
Matrix Effect (%) 85-115%90-110%The CV of the IS-normalized matrix factor should not be >15%.
Stability To be determinedTo be determinedAnalyte should be stable under defined storage and processing conditions.

Note: The stability of this compound is reported to be unusually high for an epoxide, particularly in rat urine.[3] However, comprehensive stability studies (freeze-thaw, short-term, long-term, and post-preparative) must be performed in human urine to confirm this.

Workflow for Bioanalytical Method Validation

The following diagram illustrates the key stages in the validation of a bioanalytical method for this compound in urine.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Prep Development (LLE vs SPE) MD1->MD2 MD3 LC-MS/MS Method Optimization MD2->MD3 MV1 Selectivity & Matrix Effect MD3->MV1 MV2 Calibration Curve & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Dilution Integrity MV3->MV4 MV5 Stability Assessment MV4->MV5 SA1 Batch Preparation MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Review SA2->SA3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproheptadine epoxide
Reactant of Route 2
Reactant of Route 2
Cyproheptadine epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.